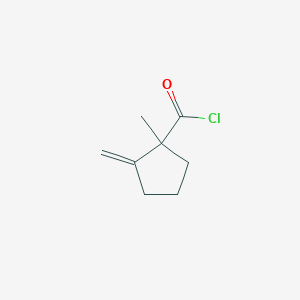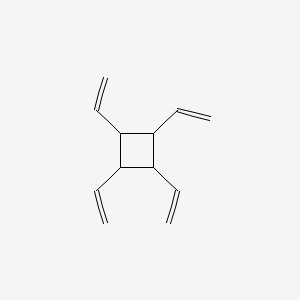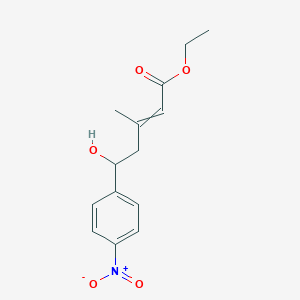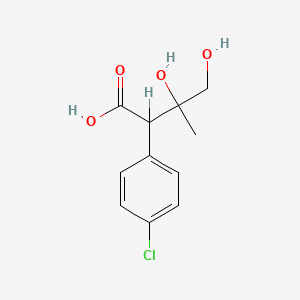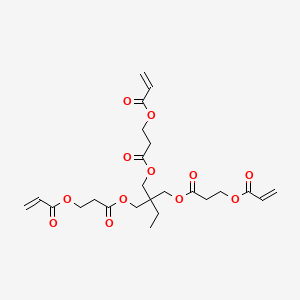
(2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by multiple ester and acrylate functional groups, making it a versatile candidate for polymerization and other chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate typically involves a multi-step process. One common method includes the esterification of 2-ethyl-1,3-propanediol with acrylic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The intermediate product is then reacted with 3-chloropropionic acid to introduce the propoxy groups, followed by further esterification with acrylic acid to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
(2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate undergoes various chemical reactions, including:
Polymerization: The acrylate groups readily participate in free radical polymerization, forming cross-linked polymers.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and alcohols.
Addition Reactions: The double bonds in the acrylate groups can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Addition Reactions: Reagents like hydrogen bromide or thiols can be used for addition reactions under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols, which can be further utilized in various chemical processes.
Addition Reactions: Substituted acrylates with modified properties.
科学的研究の応用
(2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate has diverse applications in scientific research, including:
Polymer Chemistry: Used as a monomer for synthesizing advanced polymers with specific mechanical and thermal properties.
Biomedical Engineering: Potential use in the development of biocompatible materials for medical devices and drug delivery systems.
Surface Coatings: Employed in the formulation of high-performance coatings with enhanced durability and resistance to environmental factors.
Adhesives: Utilized in the production of strong adhesives for industrial and consumer applications.
作用機序
The compound exerts its effects primarily through its reactive acrylate groups, which can undergo polymerization and other chemical transformations. The molecular targets include various nucleophiles and electrophiles that interact with the double bonds and ester groups. The pathways involved in these reactions are typically free radical mechanisms for polymerization and nucleophilic or electrophilic addition for other reactions.
類似化合物との比較
Similar Compounds
(2-Hydroxyethyl)methacrylate: Another acrylate compound used in polymer synthesis.
(2-Ethylhexyl)acrylate: Known for its use in pressure-sensitive adhesives.
(2-Methoxyethyl)acrylate: Utilized in the production of flexible and transparent polymers.
Uniqueness
(2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate is unique due to its multiple ester and acrylate functional groups, which provide a high degree of reactivity and versatility. This makes it suitable for a wide range of applications, from polymer chemistry to biomedical engineering.
特性
CAS番号 |
85412-54-0 |
|---|---|
分子式 |
C24H32O12 |
分子量 |
512.5 g/mol |
IUPAC名 |
2,2-bis(3-prop-2-enoyloxypropanoyloxymethyl)butyl 3-prop-2-enoyloxypropanoate |
InChI |
InChI=1S/C24H32O12/c1-5-18(25)31-12-9-21(28)34-15-24(8-4,16-35-22(29)10-13-32-19(26)6-2)17-36-23(30)11-14-33-20(27)7-3/h5-7H,1-3,8-17H2,4H3 |
InChIキー |
WRLPYDYTKWCNDU-UHFFFAOYSA-N |
正規SMILES |
CCC(COC(=O)CCOC(=O)C=C)(COC(=O)CCOC(=O)C=C)COC(=O)CCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





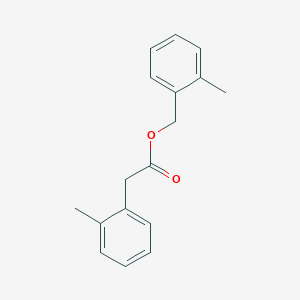
![2-[(2,2-Dimethylpropoxy)carbonyl]benzoate](/img/structure/B14411787.png)
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
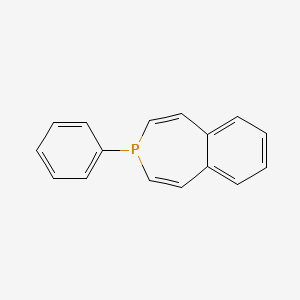
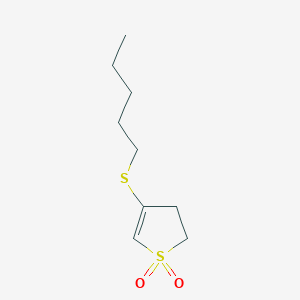
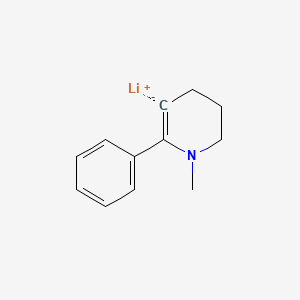
![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
